N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide
Description
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-26-17-9-5-4-8-16(17)22-19(24)18(23)21-13-20(25)11-10-14-6-2-3-7-15(14)12-20/h2-9,25H,10-13H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFODXVKHVZDVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2(CCC3=CC=CC=C3C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic organic compound belonging to the oxalamide class. This compound exhibits a complex structure that suggests potential biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 489.6 g/mol. The compound features a tetrahydronaphthalene moiety linked to hydroxymethyl and methylthio-substituted phenyl groups through amide linkages.
| Property | Value |
|---|---|
| Molecular Formula | C27H27N3O4S |
| Molecular Weight | 489.6 g/mol |
| Structure | Complex aromatic system |
Pharmacological Properties
Research indicates that compounds similar to this compound possess various biological activities:
- Anticancer Activity : Studies have shown that oxalamides can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer cell lines remain under investigation.
- Anti-inflammatory Effects : Compounds with similar structural features have demonstrated potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways.
- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in metabolic disorders.
The mechanism by which this compound exerts its biological effects is hypothesized to involve:
- Binding Affinity : The unique structure allows for interaction with various biological targets such as receptors or enzymes.
- Pathway Modulation : It may influence signaling pathways associated with inflammation and cancer progression.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Oxalamide Derivatives
The following table summarizes key structural and synthetic features of analogous oxalamides from the literature, highlighting differences in substituents, yields, and functional groups:
Key Findings:
Substituent Effects on Synthesis Yields :
- Electron-donating groups (e.g., methoxy in Compound 17) correlate with moderate yields (35%), while halogenated analogs (e.g., 2-fluorophenyl in Compound 18) achieve higher yields (52%), possibly due to reduced steric hindrance or side reactions .
- Bulky N1 substituents, such as the tetralin system in the target compound, may lower yields due to steric challenges during coupling reactions, as seen in Compound 16 (23% yield with dimerization) .
Functional Group Contributions :
- The hydroxyl group in the target’s tetralin ring may enhance solubility and enable H-bonding interactions, similar to the hydroxymethyl group in Compound 14 .
- Methylthio (SMe) in the target’s N2 position offers lipophilicity and moderate electron-donating effects, contrasting with the electron-withdrawing chloro group in Compounds 13–15 .
Structural Complexity and Bioactivity :
- Heterocyclic N1 substituents (e.g., thiazole in Compound 13) are associated with antiviral activity, suggesting that the target’s tetralin system could similarly modulate binding to biological targets like HIV entry proteins .
- The absence of heterocycles in the target compound may reduce metabolic instability compared to thiazole-containing analogs .
Preparation Methods
Ruthenium-Catalyzed Dehydrogenative Coupling
A prominent method for synthesizing oxalamides involves ruthenium pincer complex-catalyzed acceptorless dehydrogenative coupling (ADC) of ethylene glycol with amines. This approach, developed by Zhang et al. , enables the formation of oxalamides with simultaneous hydrogen evolution. For the target compound, the reaction would proceed as follows:
Substrate Preparation :
Catalytic Reaction :
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Ru-5 (PNNH-based complex) | |
| Base | BuOK | |
| Temperature | 135°C | |
| Yield (Analogous) | 66–96% (primary amines) | |
| Byproduct | H₂ gas |
This method offers high atom economy and eliminates stoichiometric reagents but faces limitations with sterically hindered amines, as noted in reactions involving cyclohexanamine (14–32% yield).
Stepwise Coupling via Oxalyl Chloride
Conventional oxalamide synthesis employs oxalyl chloride as a coupling agent. For the target compound, the protocol involves:
Oxalyl Chloride Activation :
Amine Coupling :
Reaction Conditions :
| Parameter | Value | Source |
|---|---|---|
| Coupling Agent | Oxalyl chloride | |
| Solvent | Dichloromethane/THF | |
| Temperature | 0–25°C | |
| Yield (Analogous) | 50–80% |
This method is reliable but generates HCl as a byproduct, necessitating stringent pH control and purification steps.
One-Pot Synthesis via Triple CCl₂Br Cleavage
A novel one-pot strategy reported by Manna et al. utilizes dichloroacetamide and CBr₄ in a basic medium. Applied to the target compound:
Reaction Setup :
- Dichloroacetamide, (2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine, and 2-(methylthio)aniline are combined with CBr₄ and K₂CO₃ in aqueous ethanol.
Mechanism :
Optimized Parameters :
| Parameter | Value | Source |
|---|---|---|
| Bromine Source | CBr₄ | |
| Base | K₂CO₃ | |
| Solvent | Ethanol/H₂O (3:1) | |
| Yield (Analogous) | 70–85% |
This eco-friendly approach avoids pre-functionalized substrates and operates under mild conditions, making it scalable for industrial applications.
Comparative Analysis of Methods
The Ru-catalyzed method is optimal for sustainability, whereas the one-pot approach excels in operational simplicity.
Mechanistic Insights
Ru-Catalyzed Pathway :
One-Pot Mechanism :
Challenges and Optimization
Q & A
Q. What are the optimal synthetic routes for preparing N1-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with intermediates such as (2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methylamine and 2-(methylthio)phenyl isocyanate. Key steps include:
- Coupling Reactions : Use oxalyl chloride or ethyl oxalyl chloride to form the oxalamide backbone under anhydrous conditions (e.g., dichloromethane or DMF) .
- Purification : Chromatography (silica gel or HPLC) and recrystallization are critical for isolating the final product with >95% purity. Reaction conditions (pH, temperature) must be tightly controlled to minimize dimerization byproducts .
- Characterization : Confirm structure via / NMR, ESI-MS, and HRMS. For example, oxalamide protons typically resonate at δ 8.35–10.75 ppm in DMSO-d .
Q. What analytical techniques are recommended for characterizing this compound’s stability and solubility?
- Methodological Answer :
- Stability : Perform accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor degradation products via LC-MS .
- Solubility : Use shake-flask methods with solvents like DMSO, ethanol, or phosphate buffer. For low solubility, employ surfactants (e.g., Tween-80) or co-solvents .
- Hygroscopicity : Dynamic vapor sorption (DVS) analysis assesses moisture uptake, which is critical for formulation .
Advanced Research Questions
Q. How does the hydroxy-tetrahydronaphthalene moiety influence this compound’s pharmacokinetic properties and target binding?
- Methodological Answer :
- Pharmacokinetics : The hydroxy group enhances water solubility via hydrogen bonding, while the tetrahydronaphthalene ring improves membrane permeability (logP ~2.5–3.5 predicted). Use Caco-2 cell assays to measure intestinal absorption and microsomal stability tests (e.g., rat liver microsomes) for metabolic profiling .
- Target Binding : Molecular docking (e.g., AutoDock Vina) reveals interactions with hydrophobic pockets in enzymes like tyrosine kinases or cytochrome P450. The methylthio group on the phenyl ring may enhance affinity for sulfur-rich active sites .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC variability across studies)?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for anticancer studies), serum concentrations, and incubation times. Discrepancies often arise from differences in ATP levels in kinase assays .
- Metabolite Interference : Use LC-MS to identify active metabolites that may contribute to off-target effects. For example, oxidation of the methylthio group to sulfoxide can alter potency .
- Statistical Validation : Apply ANOVA or Student’s t-test to compare replicates. Public datasets (e.g., PubChem BioAssay) provide benchmarks for activity thresholds .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for cancer vs. normal cells?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the tetrahydronaphthalene (e.g., halogenation) or phenyl ring (e.g., replacing methylthio with sulfonamide). Test analogs in cytotoxicity panels (NCI-60) .
- Selectivity Index (SI) : Calculate SI as . For example, SI >10 indicates therapeutic potential. Use CRISPR screens to identify genetic vulnerabilities in cancer cells .
Q. What in vivo models are suitable for evaluating this compound’s efficacy and toxicity?
- Methodological Answer :
- Xenograft Models : Use immunodeficient mice (e.g., BALB/c nude) implanted with human tumor cells (e.g., MCF-7 for breast cancer). Administer 10–50 mg/kg doses intravenously or orally, monitoring tumor volume biweekly .
- Toxicity : Assess liver/kidney function (ALT, creatinine) and hematological parameters. Histopathology of major organs post-necropsy identifies off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
